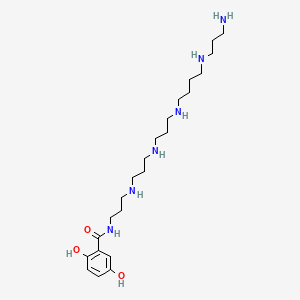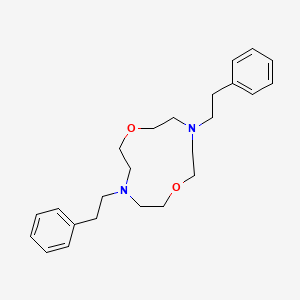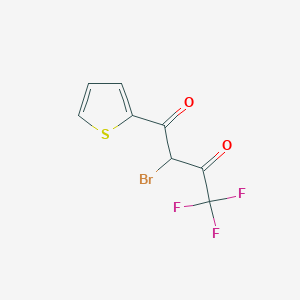
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H5BrF3O2S It is known for its unique structure, which includes a bromine atom, trifluoromethyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione typically involves a Claisen condensation reaction. This reaction is carried out between ethyl trifluoroacetate and 2-acetylthiophene in the presence of a base such as sodium ethoxide . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Chelation: It can act as a chelating agent due to the presence of the diketone moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
科学的研究の応用
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione has several scientific research applications:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme inhibition.
Medicine: Its potential as an inhibitor of cellular respiration is being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione involves its ability to chelate metal ions and inhibit specific enzymes. For instance, it can inhibit mitochondrial complex II by binding to the quinone reduction site, thereby blocking the electron transport chain and cellular respiration . This inhibition can lead to various biochemical effects, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Thenoyltrifluoroacetone: Similar in structure, it also contains a trifluoromethyl group and a thiophene ring.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Another trifluoromethyl-containing compound with different substituents.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the trifluoromethyl group, which imparts significant electron-withdrawing properties. These features make it a versatile compound in synthetic chemistry and biochemical research.
特性
CAS番号 |
177743-16-7 |
|---|---|
分子式 |
C8H4BrF3O2S |
分子量 |
301.08 g/mol |
IUPAC名 |
2-bromo-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H4BrF3O2S/c9-5(7(14)8(10,11)12)6(13)4-2-1-3-15-4/h1-3,5H |
InChIキー |
PQVBOWIQJXWZBC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)C(C(=O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
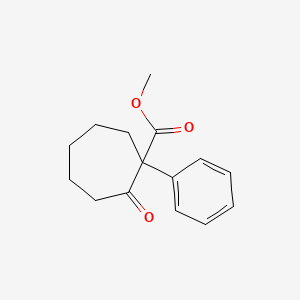

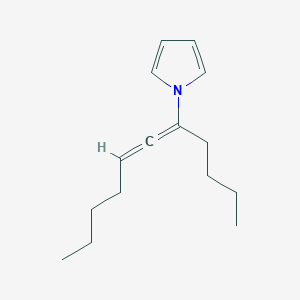
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)

![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
